H-LYS-GLY-GLU-OH

Description

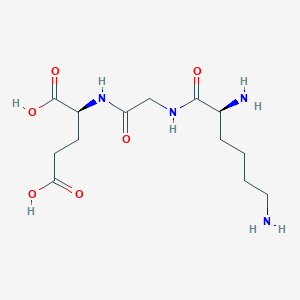

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]pentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4O6/c14-6-2-1-3-8(15)12(21)16-7-10(18)17-9(13(22)23)4-5-11(19)20/h8-9H,1-7,14-15H2,(H,16,21)(H,17,18)(H,19,20)(H,22,23)/t8-,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMWVZLBCUVDAZ-IUCAKERBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Significance of the Lys-Gly-Glu (KGE) Peptide Sequence: A Technical Guide for Researchers

Abstract

The tripeptide sequence Lys-Gly-Glu (KGE), particularly as part of the larger RGDKGE motif found in collagen fragments, has emerged as a significant player in cell signaling, particularly within the tumor microenvironment. This technical guide provides an in-depth exploration of the biological importance of this peptide sequence, with a focus on its interaction with integrin receptors and subsequent downstream signaling cascades. We will delve into the molecular mechanisms, provide detailed experimental protocols for studying these interactions, and present quantitative data to inform future research and drug development endeavors.

Introduction: Unveiling the Cryptic Role of a Collagen-Derived Peptide

The extracellular matrix (ECM) is not merely a scaffold for tissues but a dynamic reservoir of bioactive molecules. Proteolytic degradation of ECM proteins, such as collagen, can release cryptic fragments with distinct biological activities. One such fragment, containing the Lys-Gly-Glu (KGE) sequence, has garnered significant attention for its role in modulating cellular behavior, particularly in the context of cancer biology. While the Arginine-Glycine-Aspartic acid (RGD) motif is a well-established ligand for many integrins, the flanking KGE sequence appears to confer specificity and unique functionality to the RGDKGE peptide.[1] This guide will illuminate the biological significance of the KGE sequence, primarily within the RGDKGE context, and provide the necessary technical details for its investigation.

Molecular Interactions: The KGE Sequence and its Primary Receptor

The RGDKGE peptide has been identified as a ligand for β3 integrins .[2] Integrins are a family of heterodimeric cell surface receptors that mediate cell-matrix and cell-cell interactions, playing crucial roles in cell adhesion, migration, proliferation, and survival. The interaction of the RGDKGE peptide with β3 integrin has been shown to be critical for its biological effects.

Function-blocking antibody studies have demonstrated that the binding of cells to the RGDKGE peptide is significantly inhibited by anti-β3 integrin antibodies, but not by anti-β1 integrin antibodies, highlighting the specificity of this interaction.[2]

Signaling Pathways and Biological Functions: A Nexus of Cancer Progression and Immune Modulation

The binding of the RGDKGE peptide to β3 integrin triggers a cascade of intracellular signaling events, most notably impacting the Hippo-YAP (Yes-associated protein) pathway . This pathway is a critical regulator of organ size, cell proliferation, and apoptosis, and its dysregulation is frequently observed in cancer.

Activation of the Hippo-YAP Pathway in Cancer

In ovarian cancer cells, the interaction of the RGDKGE peptide with β3 integrin leads to the activation of this pathway, promoting tumor growth. Specifically, this binding event reduces the inhibitory phosphorylation of YAP, a key transcriptional co-activator in the Hippo pathway. This allows YAP to translocate to the nucleus and promote the expression of pro-proliferative and anti-apoptotic genes.

Signaling Pathway: RGDKGE-β3 Integrin-Hippo-YAP Axis

Caption: RGDKGE peptide interaction with Integrin β3 inhibits LATS1, leading to YAP activation and nuclear translocation.

Modulation of Immune Cell Migration

The RGDKGE peptide also plays a crucial role in regulating the migration of immune cells, specifically CD8+ T cells. This peptide has been shown to limit the migration of these cytotoxic T lymphocytes on denatured collagen IV, a component of the tumor microenvironment. This inhibitory effect is context-dependent and involves the regulation of myosin IXB (MYO9B) and YAP in the T cells, ultimately leading to altered F-actin polarization and reduced motility.[3]

This finding has significant implications for cancer immunotherapy, as targeting the RGDKGE peptide could potentially enhance the infiltration of tumors by CD8+ T cells, thereby boosting the anti-tumor immune response.

Experimental Protocols: A Practical Guide to Studying the KGE Sequence

To facilitate further research into the biological roles of the KGE-containing peptides, this section provides detailed, step-by-step methodologies for key experiments.

Solid-Phase Peptide Synthesis of RGDKGE

The synthesis of the RGDKGE peptide can be achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-Glu(OtBu)-Wang resin

-

Fmoc-Gly-OH

-

Fmoc-Lys(Boc)-OH

-

Fmoc-Asp(OtBu)-OH

-

Fmoc-Arg(Pbf)-OH

-

Coupling agents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

DMF, DCM, Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Glu(OtBu)-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound glutamate by treating with 20% piperidine in DMF for 20 minutes.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling (Glycine):

-

Pre-activate Fmoc-Gly-OH with a coupling agent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for 2 hours.

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat Deprotection and Coupling: Repeat steps 2-5 for the remaining amino acids in the sequence: Lys(Boc), Asp(OtBu), and Arg(Pbf).

-

Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry.

Workflow: Solid-Phase Peptide Synthesis of RGDKGE

Caption: Step-by-step workflow for the solid-phase synthesis of the RGDKGE peptide.

Cell Migration Assay (Transwell Assay)

This assay measures the effect of the RGDKGE peptide on the migration of cells through a porous membrane.

Materials:

-

Transwell inserts (e.g., 8 µm pore size)

-

Cell culture plates (24-well)

-

RGDKGE peptide and a control peptide (e.g., RGE)

-

Cell culture medium

-

Chemoattractant (e.g., serum or a specific growth factor)

-

Cotton swabs

-

Fixing and staining reagents (e.g., methanol and crystal violet)

Procedure:

-

Coating: Coat the top of the transwell membrane with denatured collagen-IV (5 µg/mL) and incubate overnight at 4°C.

-

Cell Preparation: Culture cells to be tested (e.g., CD8+ T cells or cancer cells) and harvest them. Resuspend the cells in serum-free medium.

-

Assay Setup:

-

Place the coated transwell inserts into the wells of a 24-well plate.

-

Add medium containing a chemoattractant to the lower chamber.

-

In the upper chamber, add the cell suspension along with the RGDKGE peptide or the control peptide at the desired concentrations.

-

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for a suitable time (e.g., 4-24 hours), allowing the cells to migrate through the membrane.

-

Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and gently wipe the top of the membrane with a cotton swab to remove non-migrated cells.

-

Fixing and Staining: Fix the migrated cells on the bottom of the membrane with methanol and then stain with crystal violet.

-

Quantification:

-

Elute the crystal violet stain with a destaining solution (e.g., 10% acetic acid).

-

Measure the absorbance of the eluted stain using a plate reader at a wavelength of 570 nm.

-

Alternatively, count the number of migrated cells in several fields of view under a microscope.

-

Quantitative Data and Comparative Analysis

| Parameter | Cell Type | Treatment | Observed Effect | Reference |

| Cell Binding | SKOV-3 & ID8-VEGF Ovarian Cancer Cells | Anti-β3 Integrin Antibody | >80% inhibition of binding to RGDKGE peptide | [2] |

| Cell Migration | Primary Murine CD8+ T Cells & Human Jurkat T Cells | RGDKGE Peptide | Inhibition of migration on denatured collagen-IV | |

| β3 Integrin Phosphorylation | ID8-VEGF Ovarian Cancer Cells | RGDKGE Peptide | Significant increase in tyrosine phosphorylation | [2] |

| Nuclear YAP Accumulation | ID8-VEGF Ovarian Cancer Cells | Anti-β3 Integrin Antibody | Significant reduction in RGDKGE-induced nuclear YAP | [2] |

Conclusion and Future Directions

The Lys-Gly-Glu (KGE) sequence, primarily within the context of the collagen-derived RGDKGE peptide, represents a fascinating example of a cryptic bioactive motif with significant implications for cancer biology and immunology. Its specific interaction with β3 integrin and subsequent modulation of the Hippo-YAP signaling pathway highlight a novel mechanism by which the tumor microenvironment can influence disease progression.

Future research should focus on:

-

Determining the precise binding kinetics and affinity of the RGDKGE peptide to β3 integrin.

-

Elucidating the full spectrum of downstream signaling events initiated by this interaction.

-

Exploring the therapeutic potential of targeting the RGDKGE-β3 integrin axis in cancer and inflammatory diseases.

-

Investigating the presence and potential roles of the KGE motif in other ECM proteins and their fragments.

This technical guide provides a solid foundation for researchers and drug development professionals to embark on or advance their investigations into this intriguing peptide sequence. The provided protocols and conceptual framework are intended to accelerate discovery and contribute to the development of novel therapeutic strategies.

References

-

integrin-binding peptide rgd: Topics by Science.gov. (n.d.). Retrieved February 22, 2026, from [Link]

- Han, X., Caron, J. M., & Brooks, P. C. (2026). Inhibiting the Secreted RGDKGE Collagen Peptide Selectively Controls CD8+ T-Cell Migration on Denatured Collagen-IV and Enhances Their Accumulation in Tumors.

-

Han, X., Caron, J. M., & Brooks, P. C. (2026). Inhibiting the Secreted RGDKGE Collagen Peptide Selectively Controls CD8+ T-Cell Migration on Denatured Collagen-IV and Enhances Their Accumulation in Tumors. The American journal of pathology, 196(2), 598–617. [Link]

- Caron, J. M., et al. (2018). An RGDKGE-Containing Cryptic Collagen Fragment Regulates Phosphorylation of Large Tumor Suppressor Kinase-1 and Controls Ovarian Tumor Growth by a Yes-Associated Protein–Dependent Mechanism.

-

Binding affinity of the peptides to αvβ3 integrin at molecular level.... - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

-

Caron, J. M., Han, X., Contois, L., Vary, C. P. H., & Brooks, P. C. (2018). An RGDKGE-Containing Cryptic Collagen Fragment Regulates Phosphorylation of Large Tumor Suppressor Kinase-1 and Controls Ovarian Tumor Growth by a Yes-Associated Protein–Dependent Mechanism. The American Journal of Pathology, 188(10), 2356–2368. [Link]

-

The Synthesis of RGD Peptides via Solid Phase Peptide Synthesis. (n.d.). Retrieved February 22, 2026, from [Link]

- Liu, Z., et al. (2017).

- Liu, S. (2009). Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency.

- Dijkgraaf, I., et al. (2007). Improved targeting of the alpha(v)beta (3) integrin by multimerisation of RGD peptides. European Journal of Nuclear Medicine and Molecular Imaging, 34(2), 267-273.

- Neubauer, S., et al. (2020). RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field. Cancers, 12(10), 2959.

- G. Guichard, J-P. Briand, in, 2010, 178–203. (n.d.). Click Chemistry for the Synthesis of RGD-Containing Integrin Ligands. Molecules, 15(1), 178-203.

-

Solid-Phase Peptide Synthesis Methods: Complete Guide - Biovera Research. (2025, November 18). Retrieved February 22, 2026, from [Link]

- Guzman, F., et al. (2023). Peptides, solid-phase synthesis and characterization: Tailor-made methodologies. Electronic Journal of Biotechnology, 64, 27-33.

- Barlos, K., & Gatos, D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Wang, F., et al. (2024). Integrin αVβ3 antagonist-c(RGDyk) peptide attenuates the progression of ossification of the posterior longitudinal ligament by inhibiting osteogenesis and angiogenesis. Cell & Bioscience, 14(1), 69.

- Guzman, F., Arostica, M., Roman, T., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 64, 27-33.

- Chen, X., et al. (2006). Quantitative PET Imaging of Tumor Integrin αvβ3 Expression with 18F-FRGD2. Journal of Nuclear Medicine, 47(7), 1147-1155.

- Sun, L., et al. (2021). Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin α v β 3 by Molecular Dynamics Simulations. International Journal of Molecular Sciences, 22(14), 7695.

-

Liu, S. (2009). Radiolabeled cyclic RGD peptides as integrin alpha(v)beta(3)-targeted radiotracers: maximizing binding affinity via bivalency. Bioconjugate chemistry, 20(12), 2199–2213. [Link]

Sources

- 1. integrin-binding peptide rgd: Topics by Science.gov [science.gov]

- 2. An RGDKGE-Containing Cryptic Collagen Fragment Regulates Phosphorylation of Large Tumor Suppressor Kinase-1 and Controls Ovarian Tumor Growth by a Yes-Associated Protein–Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Isoelectric Point Determination for H-Lys-Gly-Glu-OH

[1]

Executive Summary

The theoretical isoelectric point (pI) of the tripeptide H-Lys-Gly-Glu-OH (Sequence: KGE) is approximately 6.63 , though experimental values may vary slightly (±0.[1]2) depending on ionic strength and temperature.[1]

This peptide presents a classic "zwitterionic sandwich" where the acidic C-terminus and Glutamic acid side chain are balanced against the basic N-terminus and Lysine side chain. Understanding this specific pI is critical for:

-

Purification: Selecting the correct pH for Ion Exchange Chromatography (IEX) to ensure the peptide binds or flows through.

-

Formulation: Avoiding pH 6.6 in liquid formulations to prevent isoelectric precipitation and aggregation.

-

Stability: Predicting degradation pathways, as deamidation and oxidation rates often correlate with local charge environments.

Structural Analysis & Physicochemical Properties[2][3]

To calculate the pI accurately, we must first deconstruct the peptide into its constituent ionizable groups. The peptide H-Lys-Gly-Glu-OH consists of three amino acids linked by peptide bonds.[1]

Ionizable Groups

In a linear peptide, the internal

| Position | Residue | Group Type | Ionizable Moiety | Charge (Low pH) | Charge (High pH) |

| N-Terminus | Lysine (Lys, K) | +1 | 0 | ||

| Side Chain | Lysine (Lys, K) | +1 | 0 | ||

| Internal | Glycine (Gly, G) | None | N/A | 0 | 0 |

| Side Chain | Glutamic Acid (Glu, E) | 0 | -1 | ||

| C-Terminus | Glutamic Acid (Glu, E) | 0 | -1 |

pKa Value Selection (The "Bjellqvist" Standard)

For reproducible calculations in drug development, it is standard to use the Bjellqvist pKa scale , which is the basis for the ExPASy ProtParam tool. These values are empirically derived for peptides rather than free amino acids, accounting for the inductive effects of the peptide bond.

Theoretical Framework: Step-by-Step Calculation

The isoelectric point is the pH at which the net charge of the molecule is exactly zero.[2][3][4] To find this, we map the stepwise deprotonation of the peptide from acidic to basic pH.

Charge State Transitions

Step 1: Fully Protonated State (pH < 2.0) [1]

-

All bases are protonated (+).[1] All acids are protonated (neutral).[1]

-

Net Charge = (+1 N-term) + (+1 Lys-SC) + (0 Glu-SC) + (0 C-term) = +2 [1]

Step 2: First Deprotonation (pKa ~2.19) [1]

-

The most acidic group (C-terminal

-COOH) loses a proton.[1] -

Net Charge = (+1) + (+1) + (0) + (-1) = +1 [1]

Step 3: Second Deprotonation (pKa ~4.25)

-

The next acidic group (Glu Side Chain) loses a proton.

-

Net Charge = (+1) + (+1) + (-1) + (-1) = 0 [1]

-

Note: This is the Zwitterionic (Neutral) State.

Step 4: Third Deprotonation (pKa ~9.00)

Step 5: Final Deprotonation (pKa ~10.53) [1]

The Calculation

The neutral species (Charge 0) exists in the pH range between the deprotonation of the Glu side chain (pKa 4.25 ) and the deprotonation of the N-terminus (pKa 9.00 ).

The pI is the average of these two "bracketing" pKa values:

11Visualization of Charge Dynamics

The following diagram illustrates the dissociation pathway. Note how the neutral window is bounded by the Glu side chain and the N-terminal amine.

Caption: Charge state transition of H-Lys-Gly-Glu-OH. The green node represents the isoelectric zone.

Experimental Validation Protocols

While theoretical calculation is sufficient for early-stage screening, experimental validation is required for regulatory filing (IND/NDA).[1]

Capillary Isoelectric Focusing (cIEF)

cIEF is the gold standard for small peptides due to its high resolution.

Protocol:

-

Sample Prep: Dissolve H-Lys-Gly-Glu-OH (0.2 mg/mL) in a mixture of ampholytes (pH 3-10 range) and an internal pI marker (e.g., pI 5.5 and 7.0).

-

Focusing: Apply high voltage (30 kV) across the capillary.[1] The peptide migrates until it reaches the pH zone equal to its pI (neutral charge), where it stops moving.

-

Mobilization & Detection: Use chemical or pressure mobilization to push the focused bands past a UV detector (214 nm for peptide bond absorption).[1]

-

Calculation: Interpolate the migration time of the peptide against the linear regression of the internal markers.

Zeta Potential Titration

For formulation development, Zeta potential is often more practical than cIEF as it measures the effective surface charge in the actual buffer matrix.

Protocol:

Applications in Drug Development[4]

Purification Strategy (IEX)

-

Cation Exchange (CEX): To bind this peptide, buffer pH must be < 5.6 (at least 1 pH unit below pI).[1] At pH 4.0, the peptide has a +1 charge and will bind to resins like SP Sepharose.

-

Anion Exchange (AEX): To bind, buffer pH must be > 7.6 .[1] At pH 8.5, the peptide is slightly negative, but binding may be weak until pH > 9.0.

Formulation Stability

-

Solubility: Peptides are least soluble at their pI.[1][2] Avoid formulating H-Lys-Gly-Glu-OH in Phosphate Buffered Saline (PBS) at pH 6.5-7.0, as this sits directly in the isoelectric precipitation zone.[1]

-

Target pH: Formulate at pH 4.0-5.0 (Acetate/Citrate) or pH 8.0+ (Tris) to ensure sufficient net charge for electrostatic repulsion, preventing aggregation.

References

-

Bjellqvist, B., et al. (1993).[1][7] "The focusing positions of polypeptides in immobilized pH gradients can be predicted from their amino acid sequences." Electrophoresis.

-

ExPASy. (n.d.). "ProtParam User Manual - pKa values." SIB Swiss Institute of Bioinformatics.[1]

-

Pace, C.N., et al. (2009).[1] "Protein Ionizable Groups: pK Values and Their Contribution to Protein Stability and Solubility." Journal of Biological Chemistry.

-

CRC Handbook of Chemistry and Physics. (2023).[1] "Dissociation Constants of Organic Acids and Bases."

Sources

- 1. H-Lys-glu-gly-OH | C13H24N4O6 | CID 7408130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. foodsciencetoolbox.com [foodsciencetoolbox.com]

- 3. jackwestin.com [jackwestin.com]

- 4. Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

Technical Guide: Hydrophilicity and Solubility Profiling of Lys-Gly-Glu (KGE)

Part 1: Executive Technical Summary

The tripeptide Lys-Gly-Glu (KGE) represents a model zwitterionic motif characterized by high hydrophilicity and excellent aqueous solubility. Comprising a basic N-terminal Lysine, a flexible Glycine spacer, and an acidic C-terminal Glutamic acid, KGE exhibits a balanced electrostatic profile at physiological pH.

This guide provides a definitive analysis of the physicochemical behavior of KGE in aqueous environments. Unlike hydrophobic peptides that require organic co-solvents (e.g., DMSO, HFIP), KGE is intrinsically water-soluble due to its high charge density and polarity. However, its solubility profile is strictly governed by pH-dependent ionization states and the counter-ion species present (e.g., Trifluoroacetate vs. Acetate vs. Chloride).

Key Physicochemical Metrics:

-

Sequence: Lys-Gly-Glu (K-G-E)

-

Molecular Weight: 332.35 g/mol (Free Acid)

-

Predicted pI: ~6.95 (Neutral zwitterion at physiological pH)

-

GRAVY Score: Highly Negative (Hydrophilic)

-

Solubility Classification: Freely Soluble (>100 mg/mL in water)

Part 2: Physicochemical Architecture

To master the solubility of KGE, one must understand its ionization behavior. The peptide contains four ionizable groups: the N-terminal amine, the Lysine side-chain amine, the Glutamic acid side-chain carboxyl, and the C-terminal carboxyl.

Ionization Constants and Charge States

| Moiety | Type | Approx.[1][2][3][4][5] pKa | Charge at pH 2.0 | Charge at pH 7.0 | Charge at pH 12.0 |

| N-Terminus | 9.6 | +1 | +1 | 0 | |

| Lysine (K) | 10.5 | +1 | +1 | 0 | |

| Glycine (G) | Backbone | N/A | 0 | 0 | 0 |

| Glutamic (E) | 4.25 | 0 | -1 | -1 | |

| C-Terminus | 2.3 | 0 | -1 | -1 | |

| NET CHARGE | +2.0 | 0.0 | -2.0 |

The Isoelectric Point (pI) Calculation

The pI is the pH at which the net charge is zero. For KGE, the transition from +1 to 0 is governed by the deprotonation of the Glutamic acid side chain (pKa ~4.25), and the transition from 0 to -1 is governed by the deprotonation of the N-terminus (pKa ~9.6).

Implication: At pH ~7, KGE exists as a quadrupole zwitterion (two positive charges, two negative charges). While the net charge is zero, the local charge density is high, maintaining a robust hydration shell and preventing aggregation.

Part 3: Solubility Mechanics & Hydrophilicity

Hydrophilicity Profile

KGE is exceptionally hydrophilic. Using the Kyte-Doolittle hydropathy scale:

-

Lysine: -3.9

-

Glycine: -0.4

-

Glutamic Acid: -3.5

-

Peptide Average: -2.6 (Strongly Hydrophilic)

Solvation Mechanism

The solubility of KGE is driven by ion-dipole interactions . Water molecules orient themselves around the charged ammonium (

Critical Note on Counter-Ions: Synthetic peptides are often supplied as TFA salts . Dissolving KGE-TFA in pure water will yield an acidic solution (pH ~2-3). At this pH, the carboxyl groups are protonated (neutral), and the amines are positive. The peptide is soluble but carries a net positive charge (+2). If your application requires physiological conditions, you must buffer the solution to pH 7.4, transitioning the peptide to its zwitterionic state.

Part 4: Experimental Profiling Protocols

Diagram: Solubility Testing Workflow

The following diagram outlines the decision logic for solubilizing KGE and validating its concentration.

Figure 1: Decision tree for the solubilization and verification of KGE peptide.

Protocol: Saturation Solubility Determination

This protocol determines the maximum solubility of KGE in water (Standard Operating Procedure).

Materials:

-

KGE Lyophilized Powder (Purity >95%).

-

HPLC-grade Water.

-

Calibrated Micropipettes.

-

UV-Vis Spectrophotometer (NanoDrop or Cuvette).

Step-by-Step Methodology:

-

Gravimetric Preparation: Weigh approximately 10 mg of KGE into a 1.5 mL microcentrifuge tube.

-

Incremental Addition: Add 50

L of HPLC-grade water. -

Agitation: Vortex vigorously for 1 minute. Sonicate for 30 seconds if particles persist (unlikely for KGE).

-

Visual Check: If the solution is clear, the solubility is

mg/mL. -

Saturation Point: If undissolved solids remain, centrifuge at 10,000

g for 5 minutes. -

Quantification (Expert Insight):

-

Note: KGE lacks Tryptophan (W) or Tyrosine (Y). Do not use A280.

-

Method: Use Absorbance at 205 nm (peptide bond).

-

Calculation:

. -

Alternative: Use Scopes method (

and

-

Protocol: pH-Dependent Profiling

To understand how KGE behaves in formulation:

-

Prepare a 10 mg/mL stock in water.

-

Aliquot into three tubes.

-

Tube A (Acidic): Add 0.1% TFA. (Target pH ~2). Result: Soluble, Net Charge +2.

-

Tube B (Neutral): Add 10 mM Phosphate Buffer (pH 7.4). Result: Soluble, Net Charge 0.

-

Tube C (Basic): Add 10 mM Ammonium Bicarbonate (pH ~8.5). Result: Soluble, Net Charge -1 to -2.

-

Observation: KGE should remain soluble in all three. If precipitation occurs in Tube B, it indicates salt-induced screening effects (rare for this sequence) or contamination.

Part 5: Analytical Validation (HPLC)

For precise quantification and purity analysis, Reverse-Phase HPLC (RP-HPLC) is the gold standard.

Chromatographic Conditions:

-

Column: C18 (Polar-embedded or AQ type recommended due to high hydrophilicity). Standard C18 may result in elution in the void volume.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 0% B to 10% B over 15 minutes. (KGE is very polar and will elute early).

-

Detection: UV at 214 nm.

-

Flow Rate: 1.0 mL/min.

Data Interpretation:

Due to the hydrophilic nature of Lys and Glu, KGE will have a very short retention time (

Part 6: References

-

Kyte, J., & Doolittle, R. F. (1982). A simple method for displaying the hydropathic character of a protein. Journal of Molecular Biology, 157(1), 105–132. Link

-

GenScript. (n.d.). Peptide Solubility Guidelines. Retrieved February 22, 2026. Link

-

PubChem. (n.d.). Compound Summary: Lys-Glu-Gly. National Library of Medicine. Link

-

Bachem. (n.d.). Peptide Calculator for Isoelectric Point and Net Charge. Link

-

Nokwe, C. N., et al. (2015). The solubility of peptides in water: A molecular dynamics study. Journal of Chemical Physics. (General reference on peptide solvation mechanics).

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. research.manchester.ac.uk [research.manchester.ac.uk]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Amino acid - Wikipedia [en.wikipedia.org]

- 5. KSMoFinder—knowledge graph embedding of proteins and motifs for predicting kinases of human phosphosites - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Stability of H-Lys-Gly-Glu-OH at Physiological pH

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thermodynamic stability of peptides is a critical determinant of their efficacy and shelf-life as therapeutic agents. This guide provides a comprehensive analysis of the tripeptide H-Lys-Gly-Glu-OH, focusing on the physicochemical principles that govern its stability at physiological pH (approximately 7.4). We will delve into the ionization states of its constituent amino acids, calculate its isoelectric point, and explore the key environmental factors and degradation pathways that influence its structural integrity. This document serves as a technical resource, integrating theoretical knowledge with practical experimental and computational methodologies for assessing peptide stability.

Introduction: The Imperative of Peptide Stability

Peptides, short chains of amino acids, are increasingly significant in drug development due to their high specificity and potency.[1] However, their inherent structural flexibility and susceptibility to degradation pose substantial challenges for formulation and delivery.[2] Understanding the thermodynamic stability of a peptide is paramount, as it dictates its conformational ensemble, solubility, and ultimately, its biological activity and viability as a drug candidate.[3] This guide focuses on the tripeptide H-Lys-Gly-Glu-OH, a model system for exploring the fundamental principles of peptide stability in a physiologically relevant context.

Physicochemical Landscape of H-Lys-Gly-Glu-OH

The stability of H-Lys-Gly-Glu-OH is intrinsically linked to its chemical structure and the ionization state of its functional groups at a given pH. The peptide consists of a basic amino acid (Lysine), a neutral amino acid (Glycine), and an acidic amino acid (Glutamic acid).

Ionizable Groups and their pKa Values

The net charge of the peptide is determined by the protonation state of its N-terminal amino group, C-terminal carboxyl group, and the side chains of Lysine and Glutamic acid. The pKa is the pH at which a group is 50% ionized.

| Ionizable Group | Approximate pKa Value |

| α-carboxyl (C-terminus of Glu) | 2.10 - 2.34[4][5] |

| γ-carboxyl (Glu side chain) | 4.07 - 4.25[4][5][6] |

| α-amino (N-terminus of Lys) | 8.95 - 9.69[4][5][6] |

| ε-amino (Lys side chain) | 10.53[4][5][6] |

At physiological pH (~7.4), the following ionization states are expected:

-

The N-terminal α-amino group (pKa ~9.0) will be protonated (+1 charge).

-

The C-terminal α-carboxyl group (pKa ~2.1) will be deprotonated (-1 charge).

-

The side chain of Lysine (pKa ~10.5) will be protonated (+1 charge).

-

The side chain of Glutamic acid (pKa ~4.2) will be deprotonated (-1 charge).

Therefore, at physiological pH, the net charge of H-Lys-Gly-Glu-OH is expected to be approximately zero (+1 -1 +1 -1 = 0).

Isoelectric Point (pI)

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge.[7] For a simple peptide like H-Lys-Gly-Glu-OH, the pI can be estimated by averaging the pKa values of the groups that are neutral at the pI. Given the pKa values, the pI of this peptide will be influenced by the acidic and basic side chains. A precise calculation involves solving for the pH where the sum of all positive and negative charges is zero.[4][7] Online calculators can provide a theoretical pI for peptide sequences.[8] For a similar peptide, H-Gly-Gly-Glu-OH, the theoretical pI is 3.28.[9] The presence of the basic lysine residue in H-Lys-Gly-Glu-OH would significantly increase the pI.

Key Factors Influencing Thermodynamic Stability at Physiological pH

The stability of a peptide is not solely dependent on its primary sequence but is also heavily influenced by its environment.

pH

As demonstrated by the pKa analysis, pH is a critical factor. At physiological pH, the zwitterionic nature of H-Lys-Gly-Glu-OH, with a net charge near zero, can influence its solubility and propensity for aggregation.[10] Deviations from the pI can increase solubility but may also expose the peptide to pH-dependent degradation pathways.[11]

Temperature

Elevated temperatures can provide the activation energy for chemical degradation reactions and lead to the disruption of non-covalent interactions that stabilize the peptide's conformation, potentially causing aggregation.[11][12]

Ionic Strength

The presence of salts in the physiological environment can affect electrostatic interactions within the peptide and between the peptide and solvent molecules, thereby influencing its conformational stability and solubility.[10]

Dominant Degradation Pathways

Peptides can degrade through various chemical and physical pathways.[13]

Chemical Instability

-

Hydrolysis: The cleavage of peptide bonds is a primary degradation route. While generally slow, it can be catalyzed by acids or bases.[13] The presence of an aspartic acid residue, structurally similar to glutamic acid, has been shown to make adjacent peptide bonds more labile.[10]

-

Deamidation: While not directly applicable to H-Lys-Gly-Glu-OH which lacks asparagine or glutamine, it's a crucial degradation pathway for many peptides. At neutral to alkaline pH, deamidation often proceeds through a cyclic imide intermediate.[14][15][16]

-

Oxidation: Although this tripeptide does not contain highly susceptible residues like methionine or cysteine, oxidation can be a concern for other peptides.

Physical Instability

-

Aggregation: Peptides can self-associate to form aggregates, ranging from soluble oligomers to insoluble fibrils.[10] This is often driven by hydrophobic interactions and can be influenced by factors like pH, temperature, and peptide concentration.[13]

-

Adsorption: Peptides can adsorb to surfaces, which can lead to conformational changes and loss of activity.

Methodologies for Assessing Thermodynamic Stability

A multi-faceted approach, combining experimental and computational methods, is essential for a thorough stability assessment.

Experimental Approaches

A suite of analytical techniques is available to characterize peptide stability.[2][17]

-

High-Performance Liquid Chromatography (HPLC): A cornerstone technique for assessing purity and detecting degradation products over time in stability studies.[1][2]

-

Mass Spectrometry (MS): Provides precise molecular weight information, enabling the identification of degradation products and chemical modifications.[1]

-

Circular Dichroism (CD) Spectroscopy: Used to analyze the secondary structure of the peptide and monitor conformational changes in response to environmental stressors like temperature or pH.[1][18]

-

Differential Scanning Calorimetry (DSC): A powerful technique for determining the thermal stability of a peptide by measuring the heat absorbed during thermal denaturation.[17][18][19] It provides the melting temperature (Tm), a key indicator of stability.[1]

-

Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with binding events, which can provide insights into the thermodynamics of peptide interactions and stability upon ligand binding.[19]

-

Sample Preparation: Prepare a solution of H-Lys-Gly-Glu-OH at a known concentration (e.g., 1-5 mg/mL) in a buffer that mimics physiological conditions (e.g., phosphate-buffered saline, pH 7.4). Prepare a matching buffer blank.

-

Instrument Setup: Equilibrate the DSC instrument at the starting temperature (e.g., 25°C).

-

Loading: Carefully load the peptide solution into the sample cell and the buffer into the reference cell.

-

Thermal Scan: Heat the samples at a constant rate (e.g., 1°C/min) to a final temperature where unfolding is complete (e.g., 95°C).

-

Data Analysis: The resulting thermogram will show a peak corresponding to the heat absorbed during unfolding. The apex of this peak represents the melting temperature (Tm). The area under the peak corresponds to the enthalpy of unfolding (ΔH).

Computational Approaches

In silico methods offer valuable predictive insights into peptide stability and behavior.

-

Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms in a peptide over time, providing detailed information about its conformational dynamics, flexibility, and interactions with the solvent.[20][21][22] They can be used to predict stable conformations and identify potential aggregation-prone regions.

-

Binding Free Energy Calculations: Methods like MM-PBSA and MM-GBSA can be used to estimate the binding affinity of a peptide to a target, which is related to its functional stability.[23]

-

Structure Prediction: Computational tools can predict the three-dimensional structure of a peptide, which is a prerequisite for understanding its stability.[20][24]

Caption: A typical workflow for assessing peptide conformational stability using molecular dynamics simulations.

Conclusion and Future Directions

The thermodynamic stability of H-Lys-Gly-Glu-OH at physiological pH is governed by a delicate balance of its intrinsic physicochemical properties and the surrounding environmental conditions. With a net charge close to zero, it is susceptible to physical instabilities like aggregation, while chemical degradation through hydrolysis remains a long-term concern. A comprehensive stability assessment, employing a combination of experimental techniques like HPLC and DSC, alongside computational methods such as molecular dynamics, is crucial for its potential development as a therapeutic agent. Future work should focus on formulation strategies, such as the use of excipients, to enhance its stability and ensure its safe and effective delivery in a clinical setting.

References

-

Encyclopedia.pub. (2023, March 29). Instability of Peptide and Possible Causes of Degradation. Retrieved from [Link]

-

Pearson. Isoelectric Point (pI) Calculator | Protein & Amino Acid pI from pKa. Retrieved from [Link]

- Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research, 7(7), 703–711.

- Kozlowski, L. P. (2016). pIChemiSt: A free tool for the calculation of isoelectric points of modified peptides.

-

IPC - ISOELECTRIC POINT CALCULATION OF PROTEINS AND PEPTIDES. Retrieved from [Link]

- Narvekar, P., & Sarode, A. (2020). Factors affecting the physical stability (aggregation) of peptide therapeutics. Journal of Pharmaceutical Sciences, 109(1), 75-87.

-

DSpace@MIT. Standard Thermodynamic Functions of Tripeptides N-Formyl-L-Methionyl-L-Leucyl-L-Phenylalaninol and N-Formyl-L-Methionyl-L-Leucyl-L-Phenylalanine Methyl Ester. Retrieved from [Link]

-

International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

- Audain, E., et al. (2016). Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences.

- Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. Pharmaceutical research, 7(7), 703–711.

-

Sparkl. Revision Notes - Formation of Peptide Bonds Between Amino Acids. Retrieved from [Link]

-

Star Republic. pKa values of amino acids. Retrieved from [Link]

- Patel, P. (2024, September 2). Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods. Journal of Pharmaceutical Sciences and Research, 16(9).

- Agrawal, P., et al. (2023). How Computation Is Taking Peptide Therapeutics under Its Wing. Pharmaceuticals, 16(6), 843.

- Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. I. Deamidation of adrenocorticotropic hormone. Pharmaceutical research, 7(7), 787–793.

- Eker, F., et al. (2002). Stable Conformations of Tripeptides in Aqueous Solution Studied by UV Circular Dichroism Spectroscopy. Journal of the American Chemical Society, 124(48), 14330-14341.

- Koehbach, J., et al. (2013).

- Stojanoski, K., & Zdravkovski, Z. (1991). On the Formation of Peptide Bonds.

-

CD Formulation. Proteins & Peptides Stability and Thermal Denaturation Analysis. Retrieved from [Link]

- Rimola, A., et al. (2013). Formation versus Hydrolysis of the Peptide Bond from a Quantum-mechanical Viewpoint: The Role of Mineral Surfaces and Implications for the Origin of Life. The Journal of Physical Chemistry C, 117(49), 26175-26186.

-

ResearchGate. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, September 4). 1.4.1 Acid-base Chemistry of Amino Acids. Retrieved from [Link]

-

Reddit. (2021, January 4). MCAT Biochem: pKA values to know for amino acids?. Retrieved from [Link]

- Hedwig, G. R., & Hakin, A. W. (2006). Thermodynamic properties of peptide solutions 20. Partial molar volumes and isothermal compressions for some tripeptides of sequence gly-X-gly (X = gly, ala, leu, asn, thr, and tyr) in aqueous solution at T = 298.15 K and p = (10 to 120) MPa. The Journal of Chemical Thermodynamics, 38(10), 1211-1221.

- Miao, Y., et al. (2020). Peptide Gaussian accelerated molecular dynamics (Pep-GaMD)

-

Isca Biochemicals. Amino acid pKa and pKi values. Retrieved from [Link]

- Aydin, D., & Bedrov, D. (2017). Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures.

-

Linseis. (2025, November 6). Assessing Protein Stability: Analytical Strategies for Biomolecular Research. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021, April 9). Why is the formation of a peptide bond not spontaneous?. Retrieved from [Link]

-

Reddit. (2023, July 21). Peptide Bond Formation - why does it require energy to form peptide? Why not spontaneous. Retrieved from [Link]

-

Jack Westin. Complete MCAT Amino Acids Proteins Guide - Outline. Retrieved from [Link]

- Geng, H., et al. (2017). Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. In Methods in Molecular Biology (Vol. 1561, pp. 129-143). Humana Press.

-

ResearchGate. (PDF) Computational Modelling of Peptides Containing Non-Standard Amino Acids. Retrieved from [Link]

-

ProQuest. Thermodynamic mechanisms of helix stabilization in a model peptide and protein. Retrieved from [Link]

-

NovoPro. H-Gly-Gly-Glu-OH peptide. Retrieved from [Link]

-

PubChem. H-Lys-glu-gly-OH. Retrieved from [Link]

- Bereau, T., et al. (2014). Predicting unfolding thermodynamics and stable intermediates for alanine-rich helical peptides with the aid of coarse-grained molecular simulation.

-

ACS Publications. (2024, July 3). Multilayered Computational Framework for Designing Peptide Inhibitors of HVEM-LIGHT Interaction. Retrieved from [Link]

-

Oreate AI Blog. (2026, January 7). Study on the Chemical Properties and Applications of H-Lys-Ala-Oh (Lysyl-Alanine Dipeptide). Retrieved from [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. "THERMODYNAMIC MECHANISMS OF HELIX STABILIZATION IN A MODEL PEPTIDE AND" by Ryan Murray [scholarlycommons.pacific.edu]

- 4. bachem.com [bachem.com]

- 5. Star Republic: Guide for Biologists [sciencegateway.org]

- 6. iscabiochemicals.com [iscabiochemicals.com]

- 7. Isoelectric Point (pI) Calculator | Protein & Amino Acid pI from pKa [pearson.com]

- 8. IPC - ISOELECTRIC POINT CALCULATION OF PROTEINS AND PEPTIDES [isoelectric.org]

- 9. H-Gly-Gly-Glu-OH peptide [novoprolabs.com]

- 10. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Standard Thermodynamic Functions of Tripeptides N-Formyl-L-Methionyl-L-Leucyl-L-Phenylalaninol and N-Formyl-L-Methionyl-L-Leucyl-L-Phenylalanine Methyl Ester [dspace.mit.edu]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. ptacts.uspto.gov [ptacts.uspto.gov]

- 15. Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chemical pathways of peptide degradation. I. Deamidation of adrenocorticotropic hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ijsra.net [ijsra.net]

- 18. Proteins & Peptides Stability and Thermal Denaturation Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 19. linseis.com [linseis.com]

- 20. Peptides of a Feather: How Computation Is Taking Peptide Therapeutics under Its Wing - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Peptide Gaussian accelerated molecular dynamics (Pep-GaMD): Enhanced sampling and free energy and kinetics calculations of peptide binding | bioRxiv [biorxiv.org]

- 22. Computational Methods for Studying Conformational Behaviors of Cyclic Peptides | Springer Nature Experiments [experiments.springernature.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

Elucidating the Conformational Landscape of H-Lys-Gly-Glu-OH in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide H-Lys-Gly-Glu-OH, composed of lysine, glycine, and glutamic acid, represents a fundamental structural motif with significant implications for peptide-based therapeutics and drug design. Its conformational flexibility in solution is a critical determinant of its biological activity, receptor binding affinity, and overall efficacy. This technical guide provides a comprehensive overview of the methodologies employed to characterize the solution conformation of H-Lys-Gly-Glu-OH. We delve into the theoretical underpinnings and practical applications of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and computational Molecular Dynamics (MD) simulations. By integrating experimental data with theoretical modeling, we aim to construct a detailed picture of the conformational ensemble of this tripeptide, offering valuable insights for researchers in the fields of medicinal chemistry, structural biology, and pharmaceutical development.

Introduction: The Significance of Peptide Conformation in Drug Discovery

The three-dimensional structure of a peptide is intrinsically linked to its function. In the context of drug development, understanding the conformational preferences of a peptide in a solution environment, which mimics physiological conditions, is paramount. The specific arrangement of amino acid residues in space dictates the peptide's ability to interact with its biological target, influencing binding affinity, specificity, and ultimately, its therapeutic effect.

Short peptides like H-Lys-Gly-Glu-OH, despite their small size, can exhibit a surprising degree of conformational heterogeneity. They often exist as a dynamic ensemble of interconverting structures rather than a single, rigid conformation. Characterizing this ensemble is crucial for:

-

Rational Drug Design: Knowledge of the predominant solution conformations can guide the design of peptidomimetics with improved stability, bioavailability, and target affinity.

-

Structure-Activity Relationship (SAR) Studies: Correlating specific conformational features with biological activity allows for the optimization of peptide-based drug candidates.

-

Understanding Molecular Recognition: Elucidating the conformational landscape provides insights into the initial events of peptide-target binding.

This guide will focus on the primary techniques used to investigate the solution structure of H-Lys-Gly-Glu-OH, emphasizing the synergy between experimental and computational approaches.

Key Methodologies for Conformational Analysis

A multi-pronged approach is essential for a thorough understanding of the conformational behavior of a flexible molecule like H-Lys-Gly-Glu-OH. The primary tools in our arsenal are Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and Molecular Dynamics (MD) simulations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Atomic-Level Structure

NMR spectroscopy is an unparalleled technique for determining the three-dimensional structure of molecules in solution at atomic resolution.[1] For a tripeptide like H-Lys-Gly-Glu-OH, a suite of NMR experiments can provide a wealth of structural information.

Core NMR Experiments for Peptide Structure Determination:

-

1D ¹H NMR: The initial and most fundamental experiment. It provides information on the chemical environment of each proton in the molecule. The chemical shifts of amide protons can be sensitive to hydrogen bonding and, consequently, to the peptide's conformation.[2]

-

2D TOCSY (Total Correlation Spectroscopy): This experiment is crucial for assigning proton resonances to specific amino acid spin systems. It establishes scalar coupling (through-bond) connectivities within each residue.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the cornerstone experiments for determining the three-dimensional structure. They detect through-space interactions between protons that are close to each other (typically < 5 Å). The intensity of a NOE/ROE cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing crucial distance constraints for structure calculation. For small, flexible peptides where the NOE can be close to zero, ROESY is often the preferred experiment.[3]

-

³J-Coupling Constants: The magnitude of the scalar coupling constant between the amide proton (NH) and the alpha-proton (CαH) (³J(NH,CαH)) is related to the dihedral angle φ (phi) via the Karplus equation. This provides valuable information about the backbone conformation.[4]

Experimental Protocol: NMR Structural Analysis of H-Lys-Gly-Glu-OH

-

Sample Preparation:

-

Dissolve a high-purity sample of H-Lys-Gly-Glu-OH (typically 1-5 mM) in a suitable solvent. For biological relevance, aqueous solutions (e.g., 90% H₂O/10% D₂O) are preferred. The pH of the solution should be carefully controlled, as the protonation states of the lysine and glutamic acid side chains, as well as the N- and C-termini, will significantly influence the conformation.[4][5]

-

Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

-

-

Data Acquisition:

-

Acquire a series of 1D and 2D NMR spectra (TOCSY, NOESY/ROESY) on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

Optimize acquisition parameters (e.g., mixing times for NOESY/ROESY) to obtain high-quality data.

-

-

Data Processing and Analysis:

-

Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign all proton resonances using the TOCSY and NOESY/ROESY spectra.

-

Integrate the cross-peaks in the NOESY/ROESY spectra and convert them into interproton distance restraints.

-

Measure ³J(NH,CαH) coupling constants to derive dihedral angle restraints.

-

-

Structure Calculation:

-

Use the experimental restraints (distances and dihedral angles) as input for structure calculation programs (e.g., CYANA, XPLOR-NIH).

-

These programs employ algorithms like simulated annealing to generate an ensemble of structures that are consistent with the experimental data.

-

Visualization of the NMR Workflow:

Caption: Schematic of a Circular Dichroism (CD) spectrometer setup for peptide analysis.

Molecular Dynamics (MD) Simulations: A Computational Microscope

Molecular Dynamics (MD) simulations provide a powerful computational approach to explore the conformational landscape of peptides at an atomic level of detail. [6]By solving Newton's equations of motion for all atoms in the system, MD simulations can track the trajectory of a peptide over time, revealing its dynamic behavior and conformational preferences.

For a small peptide like H-Lys-Gly-Glu-OH, MD simulations can:

-

Sample a wide range of conformations, including those that may be transiently populated and difficult to detect experimentally.

-

Provide insights into the role of solvent molecules and intramolecular interactions (e.g., hydrogen bonds, salt bridges) in stabilizing specific conformations.

-

Complement experimental data by providing a dynamic model of the conformational ensemble.

Computational Protocol: MD Simulation of H-Lys-Gly-Glu-OH

-

System Setup:

-

Build the initial structure of H-Lys-Gly-Glu-OH. An extended conformation is a common starting point.

-

Select an appropriate force field (e.g., AMBER, CHARMM, GROMOS) that accurately describes the interactions between the atoms.

-

Place the peptide in a simulation box and solvate it with an explicit water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Simulation:

-

Minimize the energy of the system to remove any steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 298 K) and equilibrate it under constant pressure.

-

Run a production simulation for a sufficient length of time (typically nanoseconds to microseconds for small peptides) to adequately sample the conformational space.

-

-

Analysis:

-

Analyze the simulation trajectory to identify the most populated conformers using clustering algorithms.

-

Calculate structural parameters such as Ramachandran plots (φ/ψ angles), root-mean-square deviation (RMSD), and intramolecular hydrogen bonds.

-

The results of the simulation can be used to generate theoretical NOE distances and ³J-coupling constants for comparison with experimental NMR data.

-

Visualization of the MD Simulation Cycle:

Caption: The iterative cycle at the core of a Molecular Dynamics (MD) simulation.

Integrated Structural Analysis of H-Lys-Gly-Glu-OH

The true power in elucidating the conformational preferences of H-Lys-Gly-Glu-OH lies in the integration of experimental and computational data.

-

NMR and CD: While CD provides a global picture of the secondary structure, NMR offers detailed, residue-specific information. For H-Lys-Gly-Glu-OH, the CD spectrum will likely indicate a predominantly disordered state. NMR, however, can reveal transient or localized structural preferences, such as the formation of β-turns or specific side-chain orientations, which are averaged out in the CD measurement.

-

NMR and MD: This is a particularly synergistic combination. The distance and dihedral angle restraints obtained from NMR can be used to guide or validate the MD simulations. Conversely, MD simulations can provide a dynamic interpretation of the time-averaged data from NMR, helping to resolve ambiguities and characterize the full conformational ensemble. Discrepancies between simulated and experimental parameters can point to limitations in the force field and guide further refinement.

Expected Conformational Features of H-Lys-Gly-Glu-OH:

Given its composition, the conformational ensemble of H-Lys-Gly-Glu-OH in aqueous solution at neutral pH is expected to be influenced by several key factors:

-

Electrostatic Interactions: The positively charged side chain of lysine and the negatively charged side chain of glutamic acid can potentially form an intramolecular salt bridge. The likelihood of this interaction will be highly dependent on the pH of the solution. [7][8]* Glycine Flexibility: The central glycine residue lacks a side chain, affording it a high degree of conformational freedom. This flexibility can facilitate the formation of turn-like structures involving the flanking lysine and glutamic acid residues. Polyglycine segments themselves have a preference for extended conformations. [9]* Solvent Interactions: The polar side chains of lysine and glutamic acid, as well as the peptide backbone, will interact strongly with water molecules, influencing the accessible conformations.

Conclusion and Future Directions

The structural characterization of the tripeptide H-Lys-Gly-Glu-OH in solution requires a multifaceted approach that combines the strengths of high-resolution NMR spectroscopy, CD spectroscopy, and computational MD simulations. While this peptide is likely to exist as a dynamic ensemble of conformations rather than a single static structure, this integrated methodology can effectively define the boundaries of its conformational landscape.

The insights gained from such studies are invaluable for the drug development community. A detailed understanding of the solution conformation of H-Lys-Gly-Glu-OH can serve as a foundation for the rational design of more potent, selective, and stable peptide-based therapeutics. Future work could involve studying the peptide's conformation in the presence of its biological target or in more complex, membrane-like environments to gain further insights into its mechanism of action.

References

- Circular Dichroism of Peptides - Moodle@Units. (n.d.).

- CD-Based Peptide Secondary Structure Analysis - Creative Proteomics. (n.d.).

- Folding Very Short Peptides Using Molecular Dynamics. (2006, April 14). PLOS Computational Biology.

- Applications of Circular Dichroism for Structural Analysis of Gelatin and Antimicrobial Peptides. (n.d.). PMC.

- Molecular Dynamics Simulations of Small Peptides: Can One Derive Conformational Preferences from ROESY Spectra? (n.d.).

- Conformational dependence on pH in tripeptides. (n.d.). PubMed.

- Circular Dichroism of Peptides. (n.d.). Springer Nature Experiments.

- A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. (2024, August 13). GFPP.

- Molecular Dynamics Simulations Show That Short Peptides Can Drive Synthetic Cell Division by Binding to the Inner Membrane Leaflet. (2024, September 2). ACS Publications.

- Molecular Dynamics Simulations Show That Short Peptides Can Drive Synthetic Cell Division by Binding to the Inner Membrane Leaflet. (2024, September 12). PubMed.

- Molecular Dynamics Simulation of the p53 N-terminal peptide. (n.d.). Bonvin Lab.

- Peptide Analysis Techniques Review. (n.d.).

- Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy. (n.d.). Springer Nature Experiments.

- Quantitative Analysis of Peptides with NMR Spectroscopy. (n.d.). Optica Publishing Group.

- Influence of sample pH on the conformational backbone dynamics of a pseudotripeptide (H-Tyr-Tic psi [CH2-NH]Phe-OH) incorporating a reduced peptide bond: an NMR investigation. (1995). PubMed.

- How to Identify Peptide Structure? (n.d.). Mtoz Biolabs.

- Peptide Characterization Techniques and Applications. (2025, July 22). ResolveMass Laboratories Inc.

- Synthesis and NMR spectroscopy of tripeptide derived biomolecules for site specific radiopharmaceuticals. (n.d.).

- The 1 H NMR spectra of the aqueous solution of a tripeptide... (2020, April 5). ResearchGate.

- Synthesis of Tripeptide Derivatives with Three Stereogenic Centers and Chiral Recognition Probed by Tetraaza Macrocyclic Chiral Solvating Agents Derived from d-Phenylalanine and (1S,2S)-(+)-1,2-Diaminocyclohexane via 1H NMR Spectroscopy. (n.d.). PMC.

- H-Lys-glu-gly-OH | C13H24N4O6 | CID 7408130. (n.d.). PubChem.

- Peptide NMR. (n.d.).

- Influence of pH and sequence in peptide aggregation via molecular simulation. (2015, November 18). The Journal of Chemical Physics.

- Peptide conformations. Peptide conformation at low (left) and high (right) pH. (n.d.). ResearchGate.

- Chromatography and Detection Methods for Peptide Purification. (n.d.). Gilson.

- Influence of pH and sequence in peptide aggregation via molecular simulation. (n.d.).

- H-Lys-Gly-OH. (n.d.). MedchemExpress.com.

- H-Glu(H-Lys-OH). (n.d.). Chem-Impex.

- H-Lys-Gly-OH.HCl chemical properties and IUPAC name. (n.d.). Benchchem.

- Effects of Glycosylation on Peptide Conformation: A Synergistic Experimental and Computational Study. (n.d.). PMC.

- Structure and Stereochemistry of the Amino Acids. (2020, May 30). Chemistry LibreTexts.

- Exploring the conformational preferences of 20-residue peptides in isolation: Ac-Ala19-Lys + H+ vs. Ac-Lys-Ala19 + H+ and the current reach of DFT. (2015). Freie Universität Berlin.

- Draw the structure of the tripeptide His–Lys–Glu at pH 8.0. Label the following: a. peptide bonds. (n.d.). Vaia.

- Conformational preference of polyglycine in solution to elongated structure. (2006, December 20). PubMed.

Sources

- 1. Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. ethz.ch [ethz.ch]

- 4. Conformational dependence on pH in tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Influence of sample pH on the conformational backbone dynamics of a pseudotripeptide (H-Tyr-Tic psi [CH2-NH]Phe-OH) incorporating a reduced peptide bond: an NMR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Conformational preference of polyglycine in solution to elongated structure - PubMed [pubmed.ncbi.nlm.nih.gov]

The KGE Motif: Structural Pharmacophores and Binding Dynamics

Topic: The KGE (Lys-Gly-Glu) Motif: Structural Pharmacophores and Binding Dynamics Content Type: In-Depth Technical Guide Audience: Researchers, Structural Biologists, and Drug Discovery Professionals

Executive Summary

The Lys-Gly-Glu (KGE) sequence represents a distinct class of Short Linear Motifs (SLiMs) characterized by a "Charged-Flexible-Charged" topology. Unlike canonical retention signals (e.g., KDEL) or adhesion motifs (e.g., RGD), the KGE motif functions primarily through electrostatic steering and conformational adaptability . This guide analyzes the physicochemical determinants of KGE binding, identifies potential receptor domains (including PepT1 and cytokine interfaces), and provides a validated workflow for characterizing these transient protein-protein interactions (PPIs).

Structural Biology of the KGE Motif

The biological activity of the KGE tripeptide—and proteins displaying this motif in disordered loops—relies on its unique zwitterionic-like character.

1.1 Physicochemical Architecture

The KGE motif is defined by a central glycine swivel flanked by opposing charges. This structure creates a "bidentate" binding potential.

| Residue | Property | Structural Function | Binding Mechanism |

| Lysine (K) | Basic, Positively Charged ( | Electrostatic Anchor (N-term) | Forms salt bridges with Asp/Glu on target domains. |

| Glycine (G) | Non-polar, Achiral | Conformational Swivel | Provides entropic freedom, allowing the K and E residues to orient into deep binding pockets. |

| Glutamate (E) | Acidic, Negatively Charged ( | Electrostatic Anchor (C-term) | Forms hydrogen bonds or salt bridges with Arg/Lys/His on target domains. |

1.2 The "Electrostatic Clamp" Hypothesis

In high-affinity interactions, the KGE motif likely functions via an "Electrostatic Clamp" mechanism. The flexible glycine allows the Lysine and Glutamate side chains to fold back or extend, clamping onto surface loops of target proteins that possess a complementary Acidic-Neutral-Basic topology.

Potential Binding Domains and Biological Targets

While KGE is not a classical domain like SH3, it acts as a bioactive pharmacophore. Current research highlights three primary classes of potential binding partners.

2.1 Peptide Transporters (PepT1/SLC15A1)

The solute carrier PepT1 is a high-capacity transporter for di- and tripeptides.

-

Mechanism: PepT1 recognizes the peptide backbone and the charged termini. The KGE sequence, being a charged tripeptide, is a predicted substrate for PepT1-mediated cellular uptake.

-

Relevance: This interaction is critical for the bioavailability of KGE-based peptidomimetics used in anti-inflammatory therapies.

2.2 Cytokine Receptor Interfaces (The CD40/TNF Model)

Small peptides containing charged motifs often act as interface inhibitors for the TNF superfamily.

-

Hypothesis: The CD40 Ligand (CD154) interaction with CD40 involves charged residues at the trimer interface. A KGE-containing peptide can mimic these contact points, potentially acting as an orthosteric inhibitor.

-

Evidence: Similar tripeptides (e.g., KPV) have been shown to modulate NF-κB and p38 MAPK signaling pathways, suggesting they bind to upstream receptors or intracellular signaling adaptors.

2.3 Tubulin C-Terminal Mimicry

The C-terminus of

-

Potential Binding: Domains that recognize tubulin tails (e.g., CAP-Gly domains or Kinesin motor domains) may show low-affinity cross-reactivity with KGE motifs, particularly if the motif is presented on a flexible linker.

Visualization: The KGE Interaction Landscape

The following diagram illustrates the mechanistic pathways of KGE binding, from structural recognition to downstream signaling modulation.

Figure 1: Mechanistic pathway of KGE motif interaction, spanning from structural recognition by transporters to downstream immunomodulation.

Experimental Protocol: Validating KGE Interactions

To rigorously identify domains binding the KGE motif, a Surface Plasmon Resonance (SPR) workflow is recommended. This protocol distinguishes specific binding from non-specific electrostatic attraction.

4.1 Materials & Reagents

-

Ligand: Biotinylated KGE peptide with a flexible linker (Biotin-SGSG-KGE).

-

Control: Scrambled peptide (Biotin-SGSG-EKG) to validate sequence specificity.

-

Analyte: Purified candidate protein domains (e.g., recombinant CD40 extracellular domain, PepT1 nanodiscs).

-

Chip: Streptavidin-coated sensor chip (SA Series).

4.2 Step-by-Step SPR Workflow

Step 1: Surface Preparation

-

Condition the SA chip with three 1-minute injections of 1M NaCl / 50mM NaOH.

-

Immobilize the Biotin-KGE ligand on Flow Cell 2 (FC2) to a density of ~100 RU (Resonance Units). Low density prevents steric hindrance.

-

Immobilize the Scrambled Control (EKG) on Flow Cell 1 (FC1) as a reference surface.

Step 2: Kinetic Analysis (Single Cycle Kinetics)

-

Prepare a 5-point dilution series of the analyte protein (e.g., 0 nM to 1000 nM) in HBS-EP+ buffer.

-

Inject analytes sequentially from lowest to highest concentration without regeneration between injections.

-

Rationale: KGE interactions are likely transient (fast

/

-

-

Flow Rate: High flow rate (30-50 µL/min) to minimize mass transport limitations.

Step 3: Data Validation & Fitting

-

Double Referencing: Subtract the signal from FC1 (Reference) and a buffer-only injection from the FC2 signal.

-

Model Fitting: Fit the data to a 1:1 Langmuir binding model.

-

Success Criteria: A

value < 10% of -

Specificity Check: If the KGE surface shows >5-fold higher affinity (

) than the Scrambled surface, the interaction is sequence-specific.

-

Therapeutic Implications

The KGE motif is a prime candidate for Peptidomimetic Drug Design .

-

Anti-Inflammatory Agents: Synthetic tripeptides (e.g., KGE, KPV) act as "soft drugs" that modulate immune responses with low toxicity.

-

Linker Strategy: In Antibody-Drug Conjugates (ADCs), a KGE sequence can serve as a polar spacer that improves solubility while remaining susceptible to specific intracellular proteases.

References

-

Short Linear Motifs (SLiMs): "Short linear motif." Wikipedia. Accessed 2026.[1] Link

-

Peptide Transporters: "PepT1-Mediated Tripeptide KPV Uptake Reduces Intestinal Inflammation." National Institutes of Health (PMC). Link

-

Tripeptide Bioactivity: "The Human Tripeptide GHK-Cu in Prevention of Oxidative Stress and Degenerative Conditions of Aging." National Institutes of Health (PMC). Link

-

CD40/CD40L Signaling: "CD40/CD40L Signaling Pathway." Creative Diagnostics. Link

-

Peptide Bond Activity: "Role of peptide bond in the realization of biological activity of short peptides." PubMed.[2] Link

Sources

- 1. Discovering motif pairs at interaction sites from protein sequences on a proteome-wide scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The peptide glycyl-ʟ-histidyl-ʟ-lysine is an endogenous antioxidant in living organisms, possibly by diminishing hydroxyl and peroxyl radicals - PMC [pmc.ncbi.nlm.nih.gov]

H-Lys-Gly-Glu-OH (KGE): Structural Motifs in ECM Stability and Endorphin Signaling

The following technical guide details the biological activity, structural mechanics, and experimental applications of the tripeptide H-Lys-Gly-Glu-OH (KGE).

Technical Whitepaper & Experimental Guide [1]

Executive Summary

H-Lys-Gly-Glu-OH (KGE) is a bioactive charged tripeptide that functions primarily as a structural stabilizer in protein engineering and a modulatory motif in endogenous signaling molecules.[1] Unlike pharmacophoric peptides that bind directly to a single receptor active site (e.g., RGD to integrins), KGE operates through electrostatic bridging and cryptic epitope modulation .[1]

Its biological significance is bifurcated into two distinct domains:

-

Extracellular Matrix (ECM) Engineering: KGE acts as a critical stabilizing triplet in collagen fibrils, forming inter-chain salt bridges that elevate the thermal stability (

) of collagen mimetics. It also functions as a "cryptic switch" (e.g., in the sequence RGDKGE) that modulates angiogenesis.[1] -

Neuro-Endocrine Signaling: The sequence represents the C-terminal tail (residues 29–31) of

-Endorphin , playing a role in the peptide's metabolic stability and potential non-opioid receptor interactions.[1]

This guide provides researchers with the mechanistic grounding and protocols necessary to utilize KGE in biomaterial design (hydrogels) and peptide therapeutic development .

Chemical Profile & Physicochemical Properties[2][3][4][5]

| Property | Specification |

| Sequence | H-Lys-Gly-Glu-OH (Lysine - Glycine - Glutamic Acid) |

| Formula | |

| Molecular Weight | 332.35 g/mol |

| Charge (pH 7.4) | Zwitterionic (Net charge ~0; Lys+, Glu-) |

| Isoelectric Point (pI) | ~6.0 - 6.5 |

| Solubility | Highly soluble in water/PBS; insoluble in non-polar organic solvents.[1][2][3][4][5] |

| Structural Role | Electrostatic clamp (Salt Bridge formation) |

Structural Logic

The central Glycine (G) acts as a flexible hinge, allowing the flanking Lysine (K, positively charged) and Glutamic Acid (E, negatively charged) to orient themselves for optimal electrostatic interaction with opposing chains or receptors.[1] This K-G-E topology is essential for its role in stabilizing quaternary protein structures.

Biological Mechanisms of Action[1]

Mechanism I: Collagen Triple Helix Stabilization (The "Electrostatic Clamp")

In the design of Collagen Mimetic Peptides (CMPs) and hydrogels, thermal stability is a limiting factor.[1] Native collagen relies on Hydroxyproline (Hyp) for stability, but synthetic analogues often fail to form stable helices at body temperature.[1]

-

The Mechanism: When KGE triplets are incorporated into collagen repeats (e.g.,

), the -

Thermodynamic Impact: Research indicates that incorporating KGE motifs can increase the melting temperature (

) of host-guest peptides by 15.4°C to 17.5°C compared to neutral controls.[6] -

Application: This mechanism is exploited to create self-assembling peptide hydrogels for wound healing that resist thermal denaturation.

Mechanism II: The Angiogenic Switch (Cryptic Epitopes)

While RGD (Arg-Gly-Asp) is the universal integrin-binding motif, its flanking residues dictate specificity.[1]

-

The RGDKGE Motif: In Collagen Type I, the sequence RGDKGE exists as a "cryptic" epitope.[1]

-

Activity: Unlike standard RGD peptides which often inhibit angiogenesis (by blocking integrins), the KGE-flanked RGD (RGDKGE) has been shown to promote angiogenesis .[1] The C-terminal KGE tail alters the conformational presentation of the RGD loop, likely favoring activation of

integrins involved in endothelial cell sprouting.[1]

Mechanism III: -Endorphin C-Terminal Modulation

-Endorphin (31 amino acids) is a potent opioid agonist.[1][7] Its sequence ends with ...Lys-Lys-Gly-Glu .[1]-

Metabolic Stability: The C-terminal Glutamate protects the peptide from rapid degradation by carboxypeptidases.

-

Non-Opioid Signaling: While the N-terminus (YGGF) drives opioid receptor binding, the C-terminal KGE region is implicated in immunomodulation and may interact with distinct receptors on lymphocytes, independent of the naloxone-sensitive opioid pathways.[1]

Visualization of Signaling & Structure[1]

Diagram 1: The Collagen Stabilization Mechanism

This diagram illustrates how KGE motifs on adjacent peptide chains "lock" the triple helix together via electrostatic salt bridges.

Caption: Electrostatic stabilization of collagen triple helices via Lys-Glu salt bridges between adjacent chains.

Diagram 2: -Endorphin Processing & KGE Location

Visualizing KGE as the C-terminal tail of the endorphin precursor.

Caption: Location of the Lys-Gly-Glu motif at the C-terminus of Beta-Endorphin.

Experimental Protocols

Protocol A: Solid Phase Peptide Synthesis (SPPS) of KGE

For researchers synthesizing KGE for hydrogel incorporation.[1]

Reagents:

-

Resin: Wang Resin (pre-loaded with Fmoc-Glu(OtBu)-OH) to ensure C-terminal acid.[1]

-

Coupling Agents: HBTU/DIEA.

-

Deprotection: 20% Piperidine in DMF.

Workflow:

-

Resin Swelling: Swell Fmoc-Glu(OtBu)-Wang resin in DMF for 30 min.

-

Deprotection (Glu): Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF/DCM.

-

Coupling (Gly): Dissolve Fmoc-Gly-OH (3 eq), HBTU (3 eq), and DIEA (6 eq) in DMF. Add to resin. Shake 1 hr.

-

QC Check: Kaiser Test (should be negative/colorless beads).

-

-

Deprotection (Gly): Repeat piperidine step.

-

Coupling (Lys): Couple Fmoc-Lys(Boc)-OH using same conditions as Gly.

-

Final Cleavage: Treat resin with TFA:TIS:H2O (95:2.5:2.5) for 3 hours.

-

Note: The high acid concentration removes the Boc protecting group from Lysine and cleaves the peptide from the resin.

-

-

Precipitation: Precipitate in ice-cold diethyl ether. Centrifuge and lyophilize.

Protocol B: Thermal Stability Assay (CD Spectroscopy)

To validate KGE-mediated stabilization in collagen mimetics.[1]

-

Preparation: Dissolve KGE-containing collagen peptide (0.2 mM) in PBS (pH 7.4).

-

Control: Use a peptide with neutral residues (e.g., QGQ) instead of KGE.[1]

-

-